Methyl 5-(2-oxocyclohexyl)pent-2-enoate
Description
Methyl 5-(2-oxocyclohexyl)pent-2-enoate is a cyclic ketone-containing ester with a pent-2-enoate backbone substituted at the 5-position by a 2-oxocyclohexyl group. For example, Mannich reactions involving cyclohexanone derivatives (as in ) or esterification strategies similar to those used for Methyl 4-(benzyloxy)pent-2-enoate () likely apply. Key physicochemical properties, such as optical activity and ester stability, may resemble those of structurally related compounds, such as (+)-(1R)-1-{[(1R,1S)-2-oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium chloride, which exhibits a melting point of 175–176°C and specific NMR shifts (δ 2.0–3.0 ppm for cyclohexyl protons) .
The compound’s α,β-unsaturated ester moiety (pent-2-enoate) suggests reactivity toward conjugate additions or cycloadditions, while the 2-oxocyclohexyl group may influence steric and electronic properties, impacting solubility and crystallization behavior.
Properties
CAS No. |
113704-94-2 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 5-(2-oxocyclohexyl)pent-2-enoate |
InChI |
InChI=1S/C12H18O3/c1-15-12(14)9-5-3-7-10-6-2-4-8-11(10)13/h5,9-10H,2-4,6-8H2,1H3 |
InChI Key |
FGUOUYUAAAKNPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCC1CCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(2-oxocyclohexyl)pent-2-enoate can be synthesized through various methods. One common approach involves the aldol condensation of cyclohexanone with methyl acrylate, followed by esterification. The reaction typically requires a base catalyst such as sodium hydroxide or potassium carbonate and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as lipases, can also be employed to achieve high enantioselectivity and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-oxocyclohexyl)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Methyl 5-(2-oxocycl
Comparison with Similar Compounds
Table 1: Cyclohexyl Substituent Impact on Properties
Ester Group Variations
The methyl ester in this compound contrasts with ethyl or benzyl esters in related compounds:
- Methyl 4-(benzyloxy)pent-2-enoate (): Contains a benzyloxy group at the 4-position. Its molecular weight (220.27 g/mol) and NMR shifts (δ 7.3 ppm for aromatic protons) reflect this substitution .
- Ethyl (S,E)-4-((tert-butoxycarbonyl)amino)-5-((S)-2-oxopyrrolidin-3-yl)pent-2-enoate (): An ethyl ester with amino and pyrrolidinone groups. The ethyl group increases lipophilicity, while the tert-butoxycarbonyl (Boc) moiety adds steric protection for amines .
Table 2: Ester Group Comparisons
*Estimated based on similar structures.
Additional Functional Groups
The presence of heterocycles or amino groups in analogs introduces distinct reactivity and bioactivity:
- Rupintrivir (): A pent-2-enoate ester with pyrrolidinone and fluorophenyl groups.
- Ethyl 4-[(3-phenylpropanoyl)amino]pent-2-enoate (): An ethyl ester with a phenylpropanoyl amino group. The amino group facilitates hydrogen bonding, enhancing solubility in polar solvents .
Physicochemical Properties
- Melting Points : Compounds with aromatic or hydrogen-bonding groups (e.g., benzyloxy in ) exhibit higher melting points compared to aliphatic analogs. For example, (+)-(1R)-1-{[(1R,1S)-2-oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium chloride melts at 175–176°C , whereas aliphatic esters like 5-(tert-butyl)-2-oxocyclohexyl acetate are oils .
- Optical Activity : Stereoisomerism in compounds like ([α]D = +10.0°) underscores the chiral influence of cyclohexyl and ester groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
